molecular formula C18H24N2S B7780519 2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine

2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine

Cat. No.: B7780519
M. Wt: 300.5 g/mol
InChI Key: UHEPCLKGZYZITJ-UHFFFAOYSA-N
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Description

2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two methyl groups and a sulfanyl linkage, which connects two pyridine rings through a propyl chain. The unique structure of this compound makes it an interesting subject for various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of 2-methylpyridine with a suitable alkylating agent, followed by the introduction of the sulfanyl group through a thiolation reaction. The final step involves the coupling of the two pyridine rings via a propyl chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and a low boiling point alcohol like 1-propanol can be employed to achieve high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine is unique due to its specific combination of methyl and sulfanyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-4-[3-[3-(2-methylpyridin-4-yl)propylsulfanyl]propyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2S/c1-15-13-17(7-9-19-15)5-3-11-21-12-4-6-18-8-10-20-16(2)14-18/h7-10,13-14H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEPCLKGZYZITJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)CCCSCCCC2=CC(=NC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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